5-Oxotetrahydrofuran-2-carboxylic acid
5-Oxotetrahydrofuran-2-carboxylic acid
5-oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5. It is a gamma-lactone and a monocarboxylic acid.
2-Hydroxyglutaric acid lactone, also known as 2-hydroxyglutarate gamma-lactone or 5-otfc acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 2-Hydroxyglutaric acid lactone is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxyglutaric acid lactone has been primarily detected in urine.
2-Hydroxyglutaric acid lactone, also known as 2-hydroxyglutarate gamma-lactone or 5-otfc acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 2-Hydroxyglutaric acid lactone is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxyglutaric acid lactone has been primarily detected in urine.
Brand Name:
Vulcanchem
CAS No.:
4344-84-7
VCID:
VC21061822
InChI:
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
SMILES:
C1CC(=O)OC1C(=O)O
Molecular Formula:
C5H6O4
Molecular Weight:
130.1 g/mol
5-Oxotetrahydrofuran-2-carboxylic acid
CAS No.: 4344-84-7
Cat. No.: VC21061822
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone resulting from the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5. It is a gamma-lactone and a monocarboxylic acid. 2-Hydroxyglutaric acid lactone, also known as 2-hydroxyglutarate gamma-lactone or 5-otfc acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 2-Hydroxyglutaric acid lactone is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxyglutaric acid lactone has been primarily detected in urine. |
|---|---|
| CAS No. | 4344-84-7 |
| Molecular Formula | C5H6O4 |
| Molecular Weight | 130.1 g/mol |
| IUPAC Name | 5-oxooxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) |
| Standard InChI Key | QVADRSWDTZDDGR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)OC1C(=O)O |
| Canonical SMILES | C1CC(=O)OC1C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator